REACTION_CXSMILES
|
Cl[C:2]([S:4]Cl)=[O:3].[NH2:6]/[C:7](/[CH3:14])=[CH:8]\[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C1(C)C=CC=CC=1>[CH3:14][C:7]1[NH:6][C:2](=[O:3])[S:4][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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ClC(=O)SCl
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OCC)\C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while being cooled with ice
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Type
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TEMPERATURE
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Details
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The solution was heat-refluxed for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
The crystals precipitated
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Type
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FILTRATION
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Details
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were collected through filtration
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Type
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WASH
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Details
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washed twice with toluene
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Name
|
|
Type
|
product
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Smiles
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CC=1NC(SC1C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |